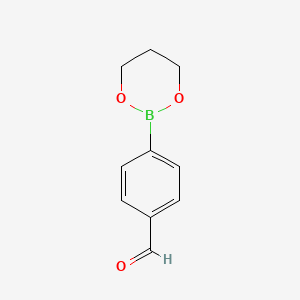

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQBUMNOSGJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Bifunctional Linchpin in Modern Synthesis

An In-Depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

In the landscape of synthetic chemistry, building blocks that offer both stability and versatile reactivity are invaluable. This compound, registered under CAS Number 4463-41-6 , stands out as such a molecule.[1] This compound masterfully combines two of organic chemistry's most powerful functional groups: a boronate ester and an aldehyde. This dual-functionality makes it a highly strategic reagent for researchers in drug discovery, materials science, and complex molecule synthesis.

The core utility of this reagent stems from the strategic masking of 4-formylphenylboronic acid as a propane-1,3-diol cyclic ester. Boronic acids, while essential for cornerstone reactions like the Suzuki-Miyaura coupling, are often prone to degradation through processes like protodeboronation or trimerization into boroxines.[2] The formation of the six-membered 1,3,2-dioxaborinane ring enhances the compound's stability, facilitating easier handling, purification, and storage while preserving the latent reactivity of the boronic acid moiety.[3] Simultaneously, the benzaldehyde group provides a reactive handle for a vast array of subsequent chemical transformations, allowing for the sequential and controlled construction of complex molecular architectures.

This guide provides an in-depth exploration of the properties, applications, and strategic considerations for employing this compound in a research setting.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 4463-41-6 | [1] |

| Molecular Formula | C₁₀H₁₁BO₃ | [1][4] |

| Molecular Weight | 190.00 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [5] |

| Density | 1.12 g/cm³ | [1] |

| Boiling Point | 350.7 °C at 760 mmHg | [1] |

| Flash Point | 165.9 °C | [1] |

| Synonyms | 4-Formylphenylboronic acid propanediol-1,3 cyclic ester, p-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | [1] |

Expert Insights on Stability and Handling

The 1,3,2-dioxaborinane ring structure confers significantly greater stability compared to the parent 4-formylphenylboronic acid. This is crucial for ensuring reproducibility in reactions and for long-term storage. While more stable, boronate esters are not entirely immune to hydrolysis, especially under strongly acidic or basic conditions, which can revert the ester to the free boronic acid and diol.[6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.[5]

-

Handling: Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions. Standard personal protective equipment (gloves, safety glasses) should be worn.

Core Application: The Suzuki-Miyaura Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7][8] This reaction is fundamental to the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[9]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronate ester (R²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which is believed to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Using a boronate ester like this compound is advantageous as it provides a slow, steady-state concentration of the active boronic acid under basic reaction conditions, minimizing side reactions.[2]

Detailed Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-carbaldehyde

This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-iodotoluene.

Materials:

-

This compound (1.2 equivalents)

-

4-Iodotoluene (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand like SPhos or XPhos

-

Potassium Carbonate (K₂CO₃, 2.5 equivalents), finely ground

-

Toluene and Water (e.g., 4:1 v/v mixture)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction flask (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add this compound, 4-iodotoluene, and potassium carbonate.

-

Causality: Using an excess of the boronate ester ensures complete consumption of the more expensive aryl halide. A finely ground base provides a larger surface area for the reaction.

-

-

Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (toluene/water). Degas the solvent mixture by bubbling with argon for 15-20 minutes. Subsequently, add the palladium catalyst and ligand.

-

Causality: The biphasic solvent system is common for Suzuki couplings. The base is more soluble in the aqueous phase, while the organic components and catalyst reside primarily in the organic phase. Degassing is critical to prevent oxidative degradation of the Pd(0) species.

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and transmetalation. Vigorous stirring is essential to ensure efficient mixing between the two phases.

-

-

Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4'-methylbiphenyl-4-carbaldehyde.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Leveraging the Aldehyde: A Gateway to Molecular Complexity

A key advantage of this compound is that the aldehyde functionality remains intact during the Suzuki-Miyaura coupling. This allows for post-coupling modifications, dramatically expanding its synthetic utility. The aldehyde can serve as an electrophilic site for a variety of subsequent reactions, including:

-

Reductive Amination: To form secondary or tertiary amines, crucial scaffolds in many pharmaceutical compounds.

-

Wittig Reaction: To create alkenes, extending the conjugated system of the molecule.

-

Aldol Condensation: To form α,β-unsaturated carbonyl compounds.

-

Oxidation/Reduction: To access the corresponding carboxylic acid or benzyl alcohol derivatives.

This bifunctional nature allows chemists to first construct a complex biaryl core via Suzuki coupling and then elaborate the molecule further through the aldehyde handle, a powerful strategy in combinatorial chemistry and lead optimization.[10]

Conclusion

This compound (CAS: 4463-41-6) is a robust and versatile bifunctional reagent that offers significant advantages for synthetic chemists. Its enhanced stability over the corresponding free boronic acid simplifies handling and improves reaction consistency. As a cornerstone reagent for the Suzuki-Miyaura coupling, it enables the reliable construction of biaryl frameworks, while its aldehyde group provides a reactive site for extensive downstream functionalization. For researchers and drug development professionals, this compound represents a strategic tool for the efficient and controlled synthesis of complex, high-value molecules.

References

- 1. m.molbase.com [m.molbase.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1,3-DIOXOLAN-2-YL)BENZALDEHYDE | 40681-88-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde from 4-formylphenylboronic acid

Foreword: Enhancing Synthetic Utility through Boronate Esterification

In the landscape of modern organic synthesis, 4-formylphenylboronic acid stands out as a versatile bifunctional building block.[1] Its aldehyde group serves as a reactive handle for a myriad of transformations, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, the inherent characteristics of boronic acids, such as their tendency to form cyclic trimeric anhydrides (boroxines) and undergo protodeboronation, can present challenges in terms of stability, purification, and reaction consistency.[1][2][3]

This guide provides a comprehensive, field-proven protocol for the conversion of 4-formylphenylboronic acid into its more stable and manageable 1,3,2-dioxaborinan-2-yl derivative. This transformation to a boronate ester not only circumvents the aforementioned stability issues but also often leads to cleaner reaction profiles and simplified purification.[2][4][5] We will delve into the mechanistic underpinnings of this esterification, provide a detailed step-by-step experimental procedure, and offer insights gleaned from practical application to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

PART 1: The Rationale for Boronate Ester Synthesis

The decision to convert a boronic acid to a boronate ester is a strategic one, aimed at optimizing the reagent's performance in subsequent synthetic steps. Here's a breakdown of the key advantages:

-

Enhanced Stability: Boronate esters, particularly cyclic ones like the 1,3,2-dioxaborinane, exhibit significantly greater stability compared to their parent boronic acids.[2][5] This increased stability minimizes decomposition pathways such as oxidation and protodeboronation, ensuring a longer shelf-life and more reliable reaction outcomes.[2]

-

Improved Handling and Purification: Boronic acids are often polar, crystalline solids that can be challenging to handle and purify. In contrast, boronate esters are generally less polar and more soluble in common organic solvents, making them amenable to standard purification techniques like column chromatography.[4][6]

-

Controlled Reactivity: While boronic acids are generally more reactive in Suzuki-Miyaura couplings, this high reactivity can sometimes lead to undesired side reactions.[2][3] Boronate esters offer a more attenuated and controlled reactivity, which can be advantageous in complex syntheses where multiple functional groups are present. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[2]

PART 2: The Core Synthesis: Mechanism and Protocol

The synthesis of 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde from 4-formylphenylboronic acid is an equilibrium-driven esterification reaction with 1,3-propanediol. The key to achieving a high yield is the effective removal of water, the reaction's byproduct, thus driving the equilibrium towards the product side.

The Mechanism: The reaction proceeds via a condensation reaction between the boronic acid and the diol. The hydroxyl groups of the 1,3-propanediol attack the electrophilic boron center of the 4-formylphenylboronic acid, leading to the formation of the cyclic boronate ester and the elimination of two molecules of water.

Experimental Protocol:

Materials:

-

4-Formylphenylboronic acid (≥95% purity)[7]

-

1,3-Propanediol

-

Toluene (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and filtration

Experimental Workflow Diagram:

Caption: A schematic overview of the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-formylphenylboronic acid (1.0 eq) and 1,3-propanediol (1.1-1.2 eq). Add toluene (approximately 10 mL per gram of boronic acid).

-

Azeotropic Distillation: Attach the Dean-Stark apparatus and reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux until water is no longer collected in the trap, which typically takes 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar 4-formylphenylboronic acid spot and the appearance of the less polar product spot.

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the toluene by rotary evaporation.

-

Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene, and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified product by vacuum filtration, washing the crystals with a small amount of cold hexane.

-

Drying: Dry the product under vacuum to remove any residual solvent.

PART 3: Quantitative Data and Expected Outcomes

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Recommended Value/Range | Notes |

| Stoichiometry | ||

| 4-Formylphenylboronic acid | 1.0 equivalent | Starting material |

| 1,3-Propanediol | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion. |

| Reaction Conditions | ||

| Solvent | Toluene | Forms an azeotrope with water for efficient removal. |

| Temperature | Reflux (~111 °C) | To facilitate the azeotropic distillation. |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |

| Yield and Purity | ||

| Expected Yield | >90% | Typically high-yielding with proper technique. |

| Appearance | White to off-white solid | |

| Purity (by NMR) | >95% |

PART 4: Concluding Remarks and Future Perspectives

The synthesis of this compound from 4-formylphenylboronic acid is a robust and highly efficient procedure that significantly enhances the utility of this important synthetic intermediate. The resulting boronate ester offers superior stability and handling characteristics, making it an ideal choice for complex, multi-step syntheses in drug discovery and materials science. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently and reproducibly prepare this valuable compound, thereby accelerating their research and development endeavors.

References

- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Boron Suzuki Coupling | Borates Today [borates.today]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. sciforum.net [sciforum.net]

- 7. scbt.com [scbt.com]

- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 9. orickmedicosarl.com [orickmedicosarl.com]

- 10. m.youtube.com [m.youtube.com]

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde 1H NMR spectrum

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Abstract

This compound is a key bifunctional organic building block, integrating the reactivity of an aromatic aldehyde with the versatility of a boronic ester. It serves as a crucial intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for confirming its structure and assessing its purity. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical prediction of the spectrum, present a robust experimental protocol for data acquisition, and offer insights into spectral interpretation, including the identification of common impurities and artifacts.

Introduction to this compound

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₁BO₃, is the propan-1,3-diol cyclic ester of 4-formylphenylboronic acid[1]. The dioxaborinane ring serves as a protecting group for the boronic acid, enhancing its stability and improving its handling characteristics compared to the free boronic acid, which can undergo dehydration to form cyclic boroxine trimers[2]. This protection is crucial for maintaining the compound's integrity during storage and multi-step synthetic sequences.

Significance in Research and Development

The dual functionality of this molecule makes it a valuable reagent. The aldehyde group can participate in reactions such as Wittig olefination, reductive amination, and aldol condensations. Simultaneously, the boronic ester is a staple in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides[3]. This versatility allows for the efficient construction of complex molecular architectures, making it a sought-after intermediate in medicinal chemistry and materials science.

The Role of NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for the structural verification of organic molecules[4]. It provides detailed information about the electronic environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, ¹H NMR allows for unambiguous confirmation of the presence of the aldehyde, the substitution pattern on the aromatic ring, and the integrity of the dioxaborinane protecting group.

Theoretical ¹H NMR Spectral Analysis

A thorough understanding of the expected ¹H NMR spectrum is crucial for accurate interpretation. The spectrum can be divided into three distinct regions corresponding to the aldehydic, aromatic, and aliphatic protons.

Predicted Chemical Shifts (δ), Multiplicities, and Integration

The electronic environment of each proton dictates its chemical shift. Electron-withdrawing groups, like the aldehyde and boronic ester, deshield nearby protons, shifting their signals downfield (to a higher ppm value)[5].

| Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (CHO) | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the adjacent carbonyl group and is not coupled to other protons, resulting in a characteristic downfield singlet[6][7]. |

| Aromatic (Ha) | 7.9 - 8.1 | Doublet (d) | 2H | These protons are ortho to the strongly electron-withdrawing aldehyde group, causing a significant downfield shift. They are coupled to the Hb protons. |

| Aromatic (Hb) | 7.8 - 8.0 | Doublet (d) | 2H | These protons are ortho to the boronic ester group. They are deshielded, but less so than Ha. They are coupled to the Ha protons, creating a classic AA'BB' system that appears as two doublets. |

| Dioxaborinane (OCH₂) | 4.2 - 4.4 | Triplet (t) | 4H | These methylene protons are adjacent to oxygen atoms, which deshield them. They are coupled to the central CH₂ group, resulting in a triplet. |

| Dioxaborinane (CH₂) | 2.1 - 2.3 | Quintet (p) | 2H | This central methylene group is coupled to the four protons of the two adjacent OCH₂ groups, leading to a quintet (or pentet). |

Expected Coupling Constants (J-values)

Spin-spin coupling provides information about the connectivity of protons.

-

Aromatic Protons: The coupling between the ortho aromatic protons (Ha and Hb) is expected to have a J-value of approximately 8.0 Hz, which is typical for ¹,⁴-disubstituted benzene rings.

-

Dioxaborinane Protons: The three-bond coupling (³J) between the vicinal protons in the propanediol backbone (OCH₂-CH₂) is expected to be in the range of 5-7 Hz.

Influence of the Boron Atom

Boron has two NMR-active isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), both of which possess a nuclear quadrupole moment. This quadrupole can lead to faster nuclear relaxation, which may cause slight broadening of the signals from nearby protons, particularly the aromatic protons (Hb) directly attached to the boron-bearing carbon[8][9]. However, in ¹H NMR, this effect is often minimal and does not typically obscure the primary splitting patterns.

Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is profoundly dependent on the sample preparation and the parameters used for data acquisition. The following protocol is designed to yield a high-resolution, artifact-free spectrum.

Rationale for Methodological Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, boronic acid derivatives can be susceptible to hydrolysis. It is critical to use a dry, high-quality NMR solvent to maintain the integrity of the dioxaborinane ring[10]. For boronic acids themselves, protic solvents like methanol-d₄ are often used to break up boroxine oligomers, but for the more stable ester, CDCl₃ is generally suitable[2].

-

Concentration: A concentration of 5-15 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR[11][12]. This provides a strong signal-to-noise ratio without causing issues like peak broadening due to high viscosity or concentration-dependent chemical shifts[13].

-

Filtration: The presence of any particulate matter will disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks. Filtering the sample is a non-negotiable step for high-quality data[13].

Step-by-Step Sample Preparation Workflow

Recommended NMR Instrument Parameters

While modern spectrometers can automate many of these settings, understanding the key parameters is essential for optimization and troubleshooting.

| Parameter | Recommended Setting | Purpose |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Solvent | CDCl₃ | Standard solvent; ensure it is dry. |

| Internal Reference | Tetramethylsilane (TMS) | Set to 0.00 ppm for accurate chemical shift calibration[5]. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Angle | 30-45 degrees | A smaller flip angle allows for faster acquisition without saturating the signals. |

| Acquisition Time | 2-4 seconds | Ensures sufficient data points are collected for good resolution. |

| Relaxation Delay (d1) | 1-2 seconds | Allows protons to return to equilibrium between scans for accurate integration. |

| Number of Scans | 8-16 | Sufficient for good signal-to-noise with the recommended sample concentration. |

Interpretation of a Typical Spectrum

Peak Assignment and Integration

A high-quality spectrum of pure this compound will show five distinct signals.

-

~10.0 ppm (s, 1H): The aldehyde proton.

-

~7.95 ppm (d, 2H): The aromatic protons ortho to the aldehyde.

-

~7.85 ppm (d, 2H): The aromatic protons ortho to the boronic ester.

-

~4.3 ppm (t, 4H): The OCH₂ protons of the dioxaborinane ring.

-

~2.2 ppm (p, 2H): The central CH₂ proton of the dioxaborinane ring.

The integration values should be in a clear 1:2:2:4:2 ratio, confirming the relative number of protons in each environment.

Identifying Common Impurities and Artifacts

Real-world samples are rarely perfect. Recognizing signals from impurities is a critical skill.

-

Water (H₂O): Appears as a singlet, typically around 1.56 ppm in CDCl₃. Its presence may indicate potential hydrolysis of the boronic ester.

-

4-Formylphenylboronic Acid: If hydrolysis has occurred, signals for the free boronic acid will appear. The aromatic signals may be slightly shifted, and the B(OH)₂ protons will appear as a broad singlet, often around 8.2 ppm, which can exchange with water[14][15]. The dioxaborinane signals will be replaced by signals from free propan-1,3-diol.

-

Residual Solvents: Signals from solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dioxane) are common. For example, ethyl acetate shows a quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm.

Troubleshooting Common Spectral Issues

-

Broad Peaks: This is often due to suspended solids (requiring re-filtration), paramagnetic impurities, or high sample viscosity[12]. In the context of boronic acid derivatives, peak broadening in the aromatic region could also indicate an equilibrium between the ester and the free acid, or oligomerization if significant free boronic acid is present[2].

-

Poor Signal-to-Noise: This is caused by a sample that is too dilute. The remedy is to increase the number of scans or, preferably, prepare a more concentrated sample.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a wealth of structural information. A successful analysis hinges on a combination of theoretical prediction, meticulous sample preparation, and careful spectral interpretation. The five key signals—the downfield aldehyde singlet, the two aromatic doublets, and the triplet and quintet of the dioxaborinane ring—serve as a definitive fingerprint for this versatile synthetic building block. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

- 1. This compound | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 | FF63281 [biosynth.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. acdlabs.com [acdlabs.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. depts.washington.edu [depts.washington.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. 4-Formylphenylboronic acid(87199-17-5) 1H NMR [m.chemicalbook.com]

- 15. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the ¹³C NMR Spectroscopy of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Its aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the dioxaborinane moiety, a cyclic ester of boronic acid, is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The precise characterization of this compound is paramount to its effective use, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for confirming its structure and purity. This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of this compound, supported by data from closely related structures and foundational principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| C=O (Aldehyde) | ~192 | The carbonyl carbon of an aldehyde is highly deshielded and typically resonates in this region.[1] |

| C1 (ipso-Aromatic, attached to B) | ~138-140 | The carbon atom directly attached to the boron is expected to be deshielded. Due to quadrupolar relaxation of the boron nucleus, this peak may be broadened or have a lower intensity. |

| C2, C6 (ortho-Aromatic) | ~135 | These carbons are adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| C3, C5 (meta-Aromatic) | ~129 | These carbons are less affected by the aldehyde group compared to the ortho and para positions. |

| C4 (para-Aromatic, attached to C=O) | ~135 | The carbon bearing the aldehyde group is deshielded. |

| O-CH₂ (Dioxaborinane) | ~62 | The methylene carbons attached to the oxygen atoms in the dioxaborinane ring are expected in this range. |

| C-CH₂-C (Dioxaborinane) | ~27 | The central methylene carbon of the propane-1,3-diol backbone of the dioxaborinane ring. |

In-Depth Spectral Analysis

The predicted ¹³C NMR spectrum of this compound is a composite of the spectral features of a 4-substituted benzaldehyde and a 1,3,2-dioxaborinane ring.

-

The Aldehyde Carbonyl Group: The most downfield signal is anticipated to be that of the aldehyde carbonyl carbon, typically appearing around 190-200 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the anisotropic effect of the pi system.[1]

-

The Aromatic Region: The benzene ring will exhibit four distinct signals due to the substitution pattern.

-

The ipso-carbon (C1), directly bonded to the boron atom, is often difficult to observe or appears as a broad signal. This is a consequence of quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B isotopes have quadrupole moments).

-

The ortho-carbons (C2 and C6) are expected to be deshielded due to the electron-withdrawing nature of the aldehyde group.

-

The meta-carbons (C3 and C5) will likely resonate at a chemical shift similar to that of unsubstituted benzene.

-

The para-carbon (C4), to which the aldehyde group is attached, will also be deshielded.

-

-

The Dioxaborinane Ring: The propanediol-derived portion of the molecule is expected to show two signals.

-

The two equivalent methylene carbons bonded to the oxygen atoms (O-CH₂) will appear at a downfield position compared to a simple alkane, typically in the range of 60-70 ppm, due to the deshielding effect of the adjacent oxygen atoms.

-

The central methylene carbon (C-CH₂-C) of the propane-1,3-diol backbone will resonate at a more upfield position, characteristic of an aliphatic carbon.

-

The following diagram illustrates the predicted assignment of the ¹³C NMR signals to the carbon atoms of this compound.

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol for ¹³C NMR Acquisition

The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple solvent signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe to the solvent and sample.

-

Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Spectral Interpretation

The following diagram outlines a systematic approach to interpreting the ¹³C NMR spectrum of this compound.

References

Technical Guide: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key intermediate in organic synthesis. Addressed to researchers and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, offering a robust protocol for acquiring and interpreting high-fidelity FT-IR spectra. Key vibrational modes, including those of the aldehyde, the aromatic system, and the characteristic dioxaborinane ring, are discussed in detail. The guide culminates in a validated workflow designed to ensure spectral data is both reproducible and representative of the molecular structure.

Introduction: The Significance of Spectroscopic Verification

This compound, also known as 4-Formylphenylboronic acid propane-1,3-diol cyclic ester, is a versatile bifunctional molecule.[1][2] Its utility stems from the presence of a reactive aldehyde group and a boronic ester, which serves as a stable precursor for the corresponding boronic acid in cross-coupling reactions like the Suzuki-Miyaura coupling. The purity and structural integrity of this intermediate are paramount to the success of subsequent synthetic steps.

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical tool for the routine verification of this compound. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds. For a molecule like this compound, FT-IR analysis serves two primary purposes:

-

Functional Group Confirmation: Verifying the presence of the critical aldehyde (C=O, C-H) and boronic ester (B-O, C-B) functionalities.

-

Purity Assessment: Detecting potential impurities, such as the hydrolyzed starting material, 4-formylphenylboronic acid, which would exhibit a prominent, broad O-H stretching band.

This guide establishes a self-validating protocol, ensuring that the resulting spectrum is a true and accurate representation of the sample's chemical identity.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is the most critical parameter in obtaining a reliable FT-IR spectrum. While the compound is a solid, preparing a KBr pellet or Nujol mull can introduce variability and potential contaminants. Therefore, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity, reproducibility, and minimal sample preparation.

Instrumentation and Materials

-

Spectrometer: A modern FT-IR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is sufficient. For higher sensitivity, a Mercury Cadmium Telluride (MCT) detector can be used.

-

Accessory: A single-reflection Diamond ATR accessory is highly recommended due to its durability and chemical inertness.

-

Sample: this compound, solid powder.

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free laboratory wipes.

Step-by-Step ATR-FT-IR Analysis Workflow

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. This typically involves purging the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the ambient environment (atmosphere and the ATR crystal itself) and is automatically subtracted from the sample spectrum.

-

Causality: An accurate background scan is essential for a flat baseline and the removal of interfering signals from atmospheric H₂O (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and CO₂ (sharp doublet ~2360 cm⁻¹).

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal. A spatula-tip amount is typically sufficient.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the diamond crystal. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong signal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N) by a factor of the square root of the number of scans. A resolution of 4 cm⁻¹ is standard for routine analysis and is sufficient to resolve the key functional group bands in the mid-infrared region.

-

-

Post-Measurement Cleanup:

-

Retract the press, remove the bulk of the sample powder, and clean the ATR crystal surface thoroughly with solvent and a lint-free wipe as described in Step 1.

-

Data Visualization: The FT-IR Workflow

The logical flow from instrument preparation to final data analysis is a self-validating system. Each step builds upon the last to ensure the final spectrum is of high quality and free from artifacts.

Caption: Fig. 1: FT-IR Analysis Workflow

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Summary of Characteristic Vibrational Frequencies

The following table summarizes the expected absorption bands based on established spectroscopic data for related structures.[3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| ~3070 | Medium | Aromatic C-H Stretch | Typically appears just above 3000 cm⁻¹.[5] |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (from dioxaborinane ring) | Characteristic of sp³ C-H bonds in the propane-1,3-diol moiety.[8] |

| ~2860 & ~2775 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | A pair of weak bands, one of which is often obscured. Their presence is a strong indicator of an aldehyde.[3][6][9] |

| ~1700-1703 | Strong | Aldehyde C=O Stretch | A very strong, sharp absorption. Its position indicates conjugation with the aromatic ring.[3][5][6] |

| ~1605 & ~1450 | Medium | Aromatic C=C Ring Stretch | Two distinct bands characteristic of the benzene ring.[5][9] |

| ~1350-1310 | Strong | Asymmetric B-O Stretch | A key indicator for the boronic ester functionality. This is often a strong and prominent band in borate esters.[4][10][11] |

| ~1250-1220 | Medium | C-O Stretch (from dioxaborinane ring) | Associated with the C-O bonds of the ester.[12] |

| ~1100-1000 | Medium | B-C Stretch | Represents the vibration of the bond connecting the boron atom to the phenyl ring.[12] |

| ~850-700 | Strong | Aromatic C-H Out-of-Plane Bend | The exact position is indicative of the 1,4-disubstitution pattern on the benzene ring. |

| ~750-650 | Medium | B-O-B or B-O-C Bending Vibrations | Part of the fingerprint region, confirming the borate structure.[4][10] |

Detailed Analysis of Key Spectral Regions

-

4000-2700 cm⁻¹ (X-H Stretching Region): This region is dominated by C-H stretching vibrations. The key diagnostic features are the weak but characteristic aldehyde C-H stretches around 2860 and 2775 cm⁻¹.[6] The aromatic C-H stretch will be visible just above 3000 cm⁻¹, while the aliphatic C-H stretches from the six-membered dioxaborinane ring will appear just below 3000 cm⁻¹.[5][8] Crucially, the absence of a broad absorption band from 3500-3200 cm⁻¹ confirms the absence of significant amounts of the hydrolyzed 4-formylphenylboronic acid impurity, which would contain O-H bonds.

-

2700-1600 cm⁻¹ (Carbonyl and Double Bond Region): The most prominent feature in the entire spectrum will be the intense, sharp carbonyl (C=O) stretching absorption of the aldehyde group, expected around 1700-1703 cm⁻¹.[3][5] Its position is slightly lowered from a typical aliphatic aldehyde due to resonance with the aromatic ring. The aromatic C=C stretching vibrations will appear as two distinct bands near 1605 cm⁻¹ and 1450 cm⁻¹.[5]

-

1600-1000 cm⁻¹ (The Fingerprint Region - Boronic Ester Signatures): This region is rich with information and is critical for confirming the boronic ester structure. The most significant peak is the strong asymmetric B-O stretching vibration, typically found between 1350 and 1310 cm⁻¹.[4][10] This band, along with C-O stretching from the ester (~1250 cm⁻¹) and the B-C stretch (~1100-1000 cm⁻¹), provides definitive evidence of the intact 4-(1,3,2-Dioxaborinan-2-yl) moiety.[12]

-

Below 1000 cm⁻¹: This area contains complex bending vibrations. The strong out-of-plane C-H bending will confirm the 1,4-disubstitution pattern of the phenyl ring. Additionally, bending modes associated with the B-O-C linkages of the borate ester provide further structural confirmation.[4][10]

Conclusion and Best Practices

FT-IR spectroscopy, when performed using a robust and well-understood protocol, is an invaluable tool for the structural verification of this compound. By employing the ATR technique, researchers can rapidly obtain high-quality, reproducible spectra with minimal sample preparation.

The key to a successful analysis lies not just in identifying the expected peaks but also in confirming the absence of unexpected ones—most notably, the O-H stretch of the corresponding boronic acid. A comprehensive interpretation, guided by the assignments in this guide, allows for a confident assessment of the compound's identity and purity, ensuring the quality of this critical synthetic intermediate for downstream applications.

References

- 1. This compound|4463-41-6 - MOLBASE Encyclopedia [m.molbase.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. brainly.com [brainly.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Introduction: The Significance of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Modern Chemistry

This compound is a bifunctional organic compound of significant interest in contemporary chemical synthesis. It incorporates a reactive aldehyde group and a cyclic boronic ester, specifically a 1,3,2-dioxaborinane. This structural combination makes it a valuable building block, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The aldehyde functionality offers a versatile handle for a wide array of subsequent chemical transformations, including reductive amination, oxidation, and olefination. The cyclic boronic ester provides enhanced stability compared to its corresponding boronic acid, mitigating issues like boroxine formation, which can complicate purification and reaction consistency.[1]

Given its pivotal role as a synthetic intermediate, the unambiguous characterization of this compound is paramount for researchers and drug development professionals. Mass spectrometry stands as a primary analytical technique for the structural elucidation and purity assessment of such molecules. Understanding its fragmentation behavior under various ionization techniques is crucial for accurate compound identification, reaction monitoring, and impurity profiling. This guide provides a detailed exploration of the predicted mass spectrometric fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the fundamental principles of mass spectrometry and the known behavior of its constituent functional moieties.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[2][3] This extensive fragmentation, while sometimes leading to the absence of a prominent molecular ion peak, provides a detailed fingerprint of the molecule's structure. For this compound (C₁₀H₁₁BO₃), with a monoisotopic mass of 190.0798 Da, the fragmentation is anticipated to be driven by the presence of the aromatic ring, the aldehyde group, and the dioxaborinane ring.

The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•) at m/z 190. The subsequent fragmentation is predicted to follow several key pathways, influenced by the relative stability of the resulting fragment ions and neutral losses.

Key Fragmentation Pathways under Electron Ionization:

-

Loss of a Hydrogen Radical (•H): A characteristic fragmentation of benzaldehydes involves the cleavage of the aldehydic C-H bond, resulting in the formation of a stable acylium ion.[4] This would produce a prominent peak at m/z 189 .

-

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group would lead to the loss of a formyl radical, generating a phenyl-dioxaborinane cation at m/z 161 .

-

Fragmentation of the Dioxaborinane Ring: The cyclic boronic ester is susceptible to fragmentation. A likely pathway involves the neutral loss of propene (C₃H₆, 42 Da) via a retro-Diels-Alder-type rearrangement or other ring-opening mechanisms, leading to a fragment at m/z 148 . Subsequent loss of a hydrogen radical from this ion could yield a fragment at m/z 147 .

-

Formation of the Phenyl Cation: Successive losses from the molecular ion, including the entire dioxaborinane and aldehyde moieties, can lead to the formation of the stable phenyl cation at m/z 77 . This is a common and often abundant ion in the mass spectra of benzene derivatives.

-

Formation of Boron-Containing Fragments: Fragmentation can also be initiated at the dioxaborinane ring, leading to characteristic boron-containing ions. For instance, cleavage of the C-B bond could lead to ions corresponding to the dioxaborinane ring itself, though these may be of lower abundance.

The following table summarizes the predicted key fragment ions for this compound under EI-MS.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 190 | [C₁₀H₁₁BO₃]⁺• | - |

| 189 | [C₁₀H₁₀BO₃]⁺ | •H |

| 161 | [C₇H₈BO₃]⁺ | •CHO |

| 148 | [C₇H₅BO₃]⁺• | C₃H₆ |

| 147 | [C₇H₄BO₃]⁺ | C₃H₆, •H |

| 120 | [C₇H₅O]⁺ | C₃H₆BO |

| 105 | [C₇H₅O]⁺ | C₃H₆BO₂ |

| 77 | [C₆H₅]⁺ | C₄H₆BO₃ |

Visualizing EI Fragmentation

References

An In-depth Technical Guide to the Solubility of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key building block in synthetic organic chemistry. Given the general lack of readily available, quantitative solubility data for this specific compound, this document emphasizes a foundational, structure-based approach to solubility prediction, coupled with a robust experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility for reaction optimization, purification, and formulation development.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of chemical processes.[1] For a reagent like this compound, which is instrumental in cross-coupling reactions such as the Suzuki-Miyaura coupling, understanding its behavior in various organic solvents is paramount.[2] Proper solvent selection impacts reaction kinetics, impurity profiles, and the ease of product isolation. This guide moves beyond simple data reporting to explain the underlying principles that govern this compound's solubility, empowering scientists to make informed decisions in the laboratory.

Theoretical Solubility Analysis: A "Like Dissolves Like" Approach

The prediction of a compound's solubility from its molecular structure remains a cornerstone of chemical science.[1][3][4] By dissecting the structure of this compound, we can infer its behavior in different solvent classes based on polarity and intermolecular forces.

Molecular Structure and Polarity Assessment

The molecule can be deconstructed into three key functional regions, each contributing to its overall solubility profile.

-

Aromatic Ring (Benzene): This region is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Aldehyde Group (-CHO): The carbonyl group is polar, with a significant dipole moment. It can act as a hydrogen bond acceptor, promoting solubility in polar solvents.

-

Dioxaborinane Ring: This cyclic boronic ester is a polar functional group.[2] The oxygen atoms are hydrogen bond acceptors, and the boron atom can engage in coordinative interactions, further enhancing solubility in polar solvents.

The combination of a nonpolar aromatic core with two distinct polar functional groups suggests that this compound is a molecule of intermediate polarity.

Caption: Molecular structure highlighting polar and nonpolar regions.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the compound's relative solubility. This information is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring will interact favorably, but the polar aldehyde and dioxaborinane groups will be poorly solvated, limiting overall solubility. Toluene may be a better solvent than hexane due to potential π-stacking interactions with the benzene ring. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF) | Good to High | These solvents can effectively solvate all parts of the molecule. Their dipoles interact well with the polar aldehyde and boronic ester groups, while their organic character accommodates the nonpolar aromatic ring. DMF is expected to be an excellent solvent due to its high polarity. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Good | These solvents can act as hydrogen bond donors to the oxygen atoms of the aldehyde and dioxaborinane groups. However, the nonpolar benzene ring may limit very high solubility compared to some polar aprotic solvents. Potential for transesterification with the boronic ester exists, especially under acidic or basic conditions or with prolonged heating. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive, quantitative data, an empirical determination is essential. The isothermal shake-flask method is the gold-standard for measuring thermodynamic solubility due to its reliability and reproducibility.[5][6]

Rationale for Method Selection

The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[6][7] This is critical for thermodynamic solubility, which represents the maximum amount of solute that can dissolve under specific conditions. Kinetic solubility measurements, often performed in high-throughput screening, can overestimate solubility due to the formation of supersaturated solutions.[6][8][9]

Experimental Workflow

The following diagram outlines the self-validating workflow for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: Remove the vials and let them stand undisturbed for 1-2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately pass the solution through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Perform an accurate serial dilution of the filtered sample with the mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Analytical Quantification by HPLC-UV

A reversed-phase HPLC method is suitable for quantifying this aromatic aldehyde.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm, where the benzaldehyde chromophore absorbs strongly.

-

Calibration: Prepare a standard curve using accurately weighed samples of this compound dissolved in the mobile phase. The curve should span the expected concentration range of the diluted samples. The use of derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) can also be employed for enhanced sensitivity if needed.[10][11]

Safety and Handling

As a boronic acid ester and an aldehyde, appropriate safety measures must be taken.

-

Handling: Always handle the compound in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13][15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture, as boronic esters can be susceptible to hydrolysis.[2][15]

-

Solvents: Adhere to all safety protocols for the specific organic solvents being used, paying close attention to flammability and toxicity.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough analysis of its molecular structure provides a reliable framework for predicting its behavior in various organic solvents. The compound's intermediate polarity suggests it will have the highest solubility in polar aprotic solvents like THF, DCM, and DMF. For precise and reliable data, the isothermal shake-flask method detailed in this guide provides a robust and authoritative protocol. By combining theoretical prediction with empirical validation, researchers can confidently select optimal solvent systems, enhancing the efficiency and success of their synthetic endeavors.

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. epa.gov [epa.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.be [fishersci.be]

- 15. combi-blocks.com [combi-blocks.com]

The Advent of a Versatile Building Block: A Technical Guide to the Discovery and First Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Abstract

This in-depth technical guide charts the scientific journey of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a pivotal bifunctional molecule in contemporary organic synthesis and drug discovery. While the precise "discovery" of this specific propanediol-protected boronic acid ester is not pinpointed to a singular seminal publication, its emergence is a logical and significant extension of the well-established chemistry of boronic acids. This guide will therefore focus on the foundational synthesis of its precursor, 4-formylphenylboronic acid, and the subsequent, widely adopted strategy for its protection with 1,3-propanediol. We will delve into the mechanistic underpinnings of these transformations, provide robust experimental protocols, and contextualize the importance of this compound for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Boronic Acid Derivatives

Boronic acids and their esters have become indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, extends far beyond this single application, encompassing roles as sensors for carbohydrates, components in materials science, and key intermediates in the synthesis of complex molecules.[2][3]

4-Formylphenylboronic acid (4-FPBA) is a particularly valuable derivative, featuring both a reactive boronic acid moiety and a versatile aldehyde functional group. This bifunctionality allows for sequential and orthogonal chemical modifications, making it a highly sought-after building block in the construction of intricate molecular architectures. The aldehyde can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and condensations, while the boronic acid is primed for carbon-carbon bond formation.

However, the inherent reactivity of the boronic acid group can sometimes interfere with reactions targeting the aldehyde. To circumvent this, chemists employ protecting group strategies. The formation of a cyclic ester with a diol is a common and effective method to temporarily mask the boronic acid's reactivity. The use of 1,3-propanediol to form the 1,3,2-dioxaborinane ring offers a stable, six-membered cyclic ester, this compound, which can be readily purified and is stable to a variety of reaction conditions, yet can be deprotected when needed.

The Genesis: Synthesis of the Precursor, 4-Formylphenylboronic Acid

The first synthesis of 4-formylphenylboronic acid was reported by the research group of Heinrich Nöth in 1990.[4] Their approach laid the groundwork for accessing this crucial intermediate. The synthesis begins with the protection of the aldehyde in 4-bromobenzaldehyde, followed by conversion of the aryl bromide to the boronic acid.

Conceptual Workflow for the Synthesis of 4-Formylphenylboronic Acid

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Introduction: Strategic C-C Bond Formation in Pharmaceutical and Materials Science

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific, yet highly versatile building block: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde . The presence of the aldehyde functional group makes it a valuable synthon for introducing a formyl moiety into complex molecular architectures, a common requirement in drug development and materials science.[5][6] The 1,3,2-dioxaborinane ring, a cyclic boronic ester, offers distinct advantages in terms of stability and handling compared to the corresponding boronic acid, while still exhibiting excellent reactivity in the catalytic cycle.[7][8]

These application notes provide a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and detailed experimental protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][9]

-

Transmetalation: This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. The presence of a base is critical here.[11][12] The base activates the boronic ester, forming a more nucleophilic boronate "ate" complex.[12][13][14] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new carbon-palladium bond.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for achieving high yields and turnover numbers.

| Catalyst System | Ligand Type | Typical Substrates & Conditions | Key Advantages |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl bromides and iodides. Often requires elevated temperatures. | Commercially available, well-established.[1] |

| Pd(OAc)₂ / Buchwald Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Aryl chlorides, sterically hindered substrates. Milder reaction conditions.[15] | High activity, broad substrate scope.[16] |

| PdCl₂(dppf) | Dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Challenging couplings, including heteroaryl boronic acids. | Robust and versatile catalyst.[1] |

For couplings involving the electron-withdrawing aldehyde group on the boronic ester, a more electron-rich and bulky phosphine ligand is often beneficial to facilitate the reductive elimination step.

The Crucial Role of the Base

The base plays a multifaceted role, primarily to facilitate the transmetalation step by forming the boronate species.[11][12][13] The choice of base can significantly impact the reaction outcome.

| Base | Strength | Solubility | Typical Use Cases & Considerations |

| K₂CO₃, Cs₂CO₃ | Moderate | Soluble in aqueous/polar solvents | Most common and versatile for a wide range of substrates.[10] |

| K₃PO₄ | Stronger than carbonates | Soluble in polar solvents | Often effective for less reactive aryl chlorides or sterically demanding couplings.[17] |

| KOH, NaOH | Strong | High in aqueous solutions | Can be too harsh for base-sensitive functional groups, potentially leading to side reactions.[12] |

| KF | Weak | Varies | Fluoride ions are thought to play a unique role in activating the boronic acid.[12] |

Solvent Systems

The solvent influences the solubility of reactants and the stability of catalytic intermediates.[18][19][20] A mixture of an organic solvent and water is often employed.

-

Ethers: Dioxane, THF, 2-MeTHF are commonly used.[10]

-

Aromatics: Toluene is a frequent choice, especially for higher temperature reactions.

-

Amides: DMF, DMAc can be effective but may require more rigorous purification.[18]

-

Alcohols: Can participate in the reaction and are generally used with caution.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol is a robust starting point for a wide range of aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide, this compound, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add the degassed toluene and water via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Aryl chloride (0.5 mmol, 1.0 equiv)

-

This compound (0.75 mmol, 1.5 equiv)

-

Pd(OAc)₂ (0.01 mmol, 2 mol%)

-

SPhos (0.02 mmol, 4 mol%)

-

K₃PO₄ (1.0 mmol, 2.0 equiv)

-

1,4-Dioxane (3 mL)

-

Water (0.3 mL)

-

Microwave reaction vial with a stir bar

Procedure:

-

Vial Preparation: To a microwave reaction vial, add the aryl chloride, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Addition: Add the 1,4-dioxane and water.

-

Sealing: Securely cap the vial.

-

Microwave Reaction: Place the vial in the microwave reactor. Irradiate at 120 °C for 15-45 minutes.

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, impure reagents/solvents. | Use a fresh batch of catalyst, ensure the base is anhydrous, increase the reaction temperature, use freshly distilled/degassed solvents. |

| Protodeboronation | Presence of excess water or protic solvents, prolonged reaction times at high temperatures. | Use anhydrous conditions where possible, minimize reaction time, consider a milder base like KF. |

| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling. | Ensure a thoroughly deoxygenated reaction mixture and maintain a positive inert gas pressure. |

Conclusion

The Suzuki-Miyaura coupling with this compound is a powerful and reliable method for the synthesis of formyl-substituted biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity for a broad range of substrates. The protocols provided herein serve as a solid foundation for developing robust and efficient synthetic routes in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy 4-(1,3-Dioxolan-2-yl)benzaldehyde | 40681-88-7 [smolecule.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]

- 20. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Implementation of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

I. Introduction: The Strategic Advantage of Boronic Esters in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has revolutionized the construction of complex molecular architectures, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[4][5]

This guide focuses on a specific, yet highly versatile building block: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde . This compound is a propanediol (pd) protected boronic ester of 4-formylphenylboronic acid. The use of boronic esters, such as this 1,3,2-dioxaborinane, offers significant advantages over their corresponding boronic acids. They exhibit enhanced stability, are less prone to protodeborylation, and are often more compatible with chromatographic purification, making them ideal reagents for multi-step synthetic campaigns.[1][6] The presence of the benzaldehyde functional group provides a reactive handle for a plethora of subsequent chemical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid, further enhancing its synthetic utility.

II. The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing reaction conditions.[7][8] The catalytic cycle is a sequence of three primary steps orchestrated by a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][7]

-

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide or iodide) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[1][7][8]

-